![molecular formula C14H8BrNO2 B1381863 4-(4-Bromo-3-formylphenoxy)benzonitrile CAS No. 906673-54-9](/img/structure/B1381863.png)
4-(4-Bromo-3-formylphenoxy)benzonitrile
Overview
Description
“4-(4-Bromo-3-formylphenoxy)benzonitrile” is an organic compound with the molecular formula C14H8BrNO2 . It has a molecular weight of 302.12 g/mol . This compound is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .
Molecular Structure Analysis
The InChI code for “4-(4-Bromo-3-formylphenoxy)benzonitrile” is 1S/C14H8BrNO2/c15-14-6-5-13 (7-11 (14)9-17)18-12-3-1-10 (8-16)2-4-12/h1-7,9H . The compound’s structure includes a benzonitrile group attached to a bromo-formylphenoxy group .Physical And Chemical Properties Analysis
“4-(4-Bromo-3-formylphenoxy)benzonitrile” is a solid at room temperature . It has a predicted density of 1.56±0.1 g/cm3 . The compound’s melting point is 109-111°C, and its predicted boiling point is 441.9±35.0 °C .Scientific Research Applications
Radiation-Induced Hydroxylation
The study by Eberhardt (1977) explores radiation-induced hydroxylation processes involving benzonitrile derivatives. This research has implications in understanding the chemical transformations of benzonitrile compounds, including 4-(4-Bromo-3-formylphenoxy)benzonitrile, under radiation, providing insight into their stability and reactivity in various environments, such as industrial processes or atmospheric conditions (Eberhardt, 1977).
Metabolism in Agricultural Contexts
Buckland, Collins, and Puiiin (1973) investigated the metabolism of bromoxynil octanoate in wheat, showcasing how benzonitrile derivatives can undergo complex metabolic pathways in agricultural settings. This study is relevant for understanding the environmental impact and biochemical behavior of 4-(4-Bromo-3-formylphenoxy)benzonitrile when used in agricultural chemicals (Buckland et al., 1973).
Synthesis of Benzofuran Analogues
Parameshwarappa, Basawaraj, and Sangapure (2008) conducted research on synthesizing benzofuran analogues from bromosalicylaldehyde, including derivatives similar to 4-(4-Bromo-3-formylphenoxy)benzonitrile. Their work contributes to the understanding of synthetic routes and potential applications in pharmaceuticals and material sciences (Parameshwarappa et al., 2008).
Antibacterial Properties from Marine Algae
Xu and colleagues (2003) isolated bromophenols with antibacterial properties from marine algae. This research indicates the potential of benzonitrile derivatives, such as 4-(4-Bromo-3-formylphenoxy)benzonitrile, in developing new antibacterial agents (Xu et al., 2003).
Vibrational Spectra Studies
Krishnakumar, Surumbarkuzhali, and Muthunatesan (2009) examined the vibrational spectra of 4-bromo benzonitrile, providing essential data for understanding the physical and chemical properties of similar compounds, including 4-(4-Bromo-3-formylphenoxy)benzonitrile. This research is significant for applications in material science and spectroscopy (Krishnakumar et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-bromo-3-formylphenoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2/c15-14-6-5-13(7-11(14)9-17)18-12-3-1-10(8-16)2-4-12/h1-7,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHZPKWXBVTRRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021147 | |
Record name | Benzonitrile, 4-(4-bromo-3-formylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-3-formylphenoxy)benzonitrile | |
CAS RN |
906673-54-9 | |
Record name | 4-(4-Bromo-3-formylphenoxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=906673-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Bromo-3-formylphenoxy)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 4-(4-bromo-3-formylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-bromo-3-formylphenoxy)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.257.248 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(4-Bromo-3-formylphenoxy)benzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GES8YN7RZC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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